

chemical properties and structure of ethyl 4-aminobenzoate

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Compound of Interest

Compound Name: *Benzocaine*

Cat. No.: *B1666588*

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Ethyl 4-Aminobenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for ethyl 4-aminobenzoate. Commonly known as **benzocaine**, this compound is a widely utilized local anesthetic. This document summarizes key quantitative data, details experimental methodologies, and visualizes its mechanism of action.

Chemical Properties and Structure

Ethyl 4-aminobenzoate is a white crystalline powder.^[1] Structurally, it is the ethyl ester of 4-aminobenzoic acid. This structure confers its characteristic chemical properties and biological activity.

Structural Identifiers

Identifier	Value
IUPAC Name	ethyl 4-aminobenzoate
CAS Number	94-09-7[2]
Molecular Formula	C ₉ H ₁₁ NO ₂ [2]
Molecular Weight	165.19 g/mol [2]
SMILES String	CCOC(=O)c1ccc(N)cc1[2]
InChI Key	BLFLLBZGZJTVJG-UHFFFAOYSA-N

Physicochemical Properties

Property	Value	Source
Melting Point	88-90 °C	
Boiling Point	172 °C @ 12.75 mmHg	
pKa	2.51 (Calculated from pKb of 11.49)	
Solubility	Sparingly soluble in water; Soluble in ethanol, chloroform, ethyl ether, and dilute acids.	
Vapor Pressure	0.000589 mmHg @ 25°C	

Spectroscopic Data

Spectrum	Key Peaks/Shifts (δ)	Source
IR (film) cm^{-1}	3424, 3345, 3224, 1685, 1636, 1598, 1515, 1367, 1312, 1281, 1173, 773	
^1H NMR (300 MHz, CDCl_3)	1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H)	
^{13}C NMR (75 MHz, CDCl_3)	14.6 (CH_3), 60.4 (CH_2), 114.0 (Ar-CH), 120.5 (Ar-q), 131.7 (Ar-CH), 151.0 (Ar-q), 166.9 (C=O)	

Experimental Protocols

Synthesis of Ethyl 4-Aminobenzoate via Catalytic Reduction

This protocol describes the synthesis of ethyl 4-aminobenzoate from ethyl p-nitrobenzoate using a platinum oxide catalyst.

Materials:

- Ethyl p-nitrobenzoate (recrystallized from alcohol, m.p. 57°C)
- 95% Ethanol
- Platinum oxide catalyst
- Hydrogen gas
- Ether

Procedure:

- In a reaction bottle suitable for catalytic reduction, dissolve 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc of 95% ethanol.

- Add 0.2 g of platinum oxide catalyst to the solution.
- Place the reaction bottle in a catalytic reduction apparatus and shake the mixture under hydrogen pressure until three molecular equivalents of hydrogen have been absorbed. This process typically takes about seven minutes.
- Once the reaction is complete, filter the mixture to remove the platinum catalyst.
- Remove the ethanol from the filtrate by distillation.
- Recrystallize the resulting crude ethyl p-aminobenzoate from approximately 40 cc of ether.
- The expected yield of purified ethyl p-aminobenzoate, with a melting point of 89–90°C, is between 15–16.5 g (91–100% of the theoretical amount).

Infrared (IR) Spectrum Analysis

IR spectroscopy is a fundamental technique for the identification and purity assessment of ethyl 4-aminobenzoate.

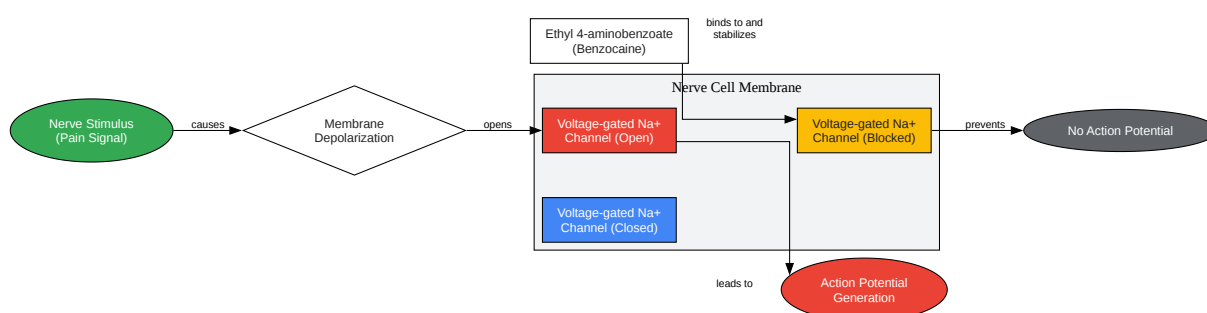
Sample Preparation (KBr Pellet Method):

- Finely grind a small amount of the ethyl 4-aminobenzoate sample with anhydrous potassium bromide (KBr) powder.
- Press the mixture under high pressure to form a transparent pellet. KBr is used as it is transparent in the IR region.

Analysis: The IR spectrum of ethyl 4-aminobenzoate displays characteristic absorption bands corresponding to its functional groups. By comparing the obtained spectrum with a reference spectrum, one can confirm the identity of the compound. The presence of unexpected absorption bands may indicate impurities. For instance, contamination with 4-aminobenzoic acid would show characteristic carbonyl stretching bands from the carboxylic acid, which differ from those of the ester.

Mechanism of Action as a Local Anesthetic

Ethyl 4-aminobenzoate functions as a local anesthetic by blocking nerve signals in the body. It achieves this by inhibiting the voltage-gated sodium channels in the nerve cell membranes, which prevents the transmission of pain signals.



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References

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